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molecular formula C14H10N2O2 B157652 1,2-Diaminoanthraquinone CAS No. 1758-68-5

1,2-Diaminoanthraquinone

Cat. No. B157652
M. Wt: 238.24 g/mol
InChI Key: LRMDXTVKVHKWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772321B2

Procedure details

The compound 1,2-Diaminoanthraquinone (1.19 g, 5 mmol) is dissolved in THF (30 mL), and thionyl chloride (0.15 g, 20 mmol) is then dripped thereinto; triethylamine (TEA, 3 mL) is lastly added thereinto for catalyzation. After being mixed at room temperature for one hour, the mixture is transferred into a container with 200 mL of icy water for crystallization. After filtration, a precipitate is collected and re-crystallized with hot alcohol, so as to obtain the yellow compound NSC745885 with a melting point of 227-228° C., and the production rate is about 74%.
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:18].[S:19](Cl)(Cl)=O.C(N(CC)CC)C>C1COCC1>[CH:10]1[CH:11]=[CH:12][C:13]2[C:14](=[O:16])[C:15]3[C:2]4=[N:1][S:19][N:18]=[C:3]4[CH:4]=[CH:5][C:6]=3[C:7](=[O:17])[C:8]=2[CH:9]=1

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After being mixed at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture is transferred into a container with 200 mL of icy water for crystallization
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
a precipitate is collected
CUSTOM
Type
CUSTOM
Details
re-crystallized with hot alcohol

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=O)C=3C=CC=4C(C3C2=O)=NSN4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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